Methyl 2-methyl-5-(4-nitrobenzoyloxy)-1-benzofuran-3-carboxylate

Description

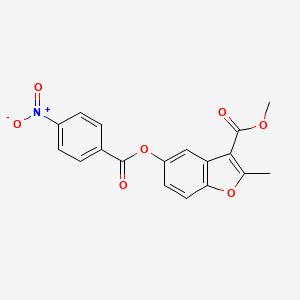

Note: While the user specifies the 4-nitrobenzoyloxy derivative, the provided evidence () describes Methyl 2-methyl-5-(3-nitrobenzoyloxy)-1-benzofuran-3-carboxylate (CAS: 315237-73-1), a positional isomer with the nitro group at the meta position of the benzoyloxy substituent. This compound has the molecular formula C₁₈H₁₃NO₇, a molecular weight of 355.302 g/mol, and a ChemSpider ID of 1127683. Its structure features:

- A methyl ester at position 3 of the benzofuran core.

- A 2-methyl group at position 2.

- A 3-nitrobenzoyloxy group at position 3.

The compound’s structural complexity necessitates advanced crystallographic tools like SHELXL (for refinement) and ORTEP-3 (for visualization).

Properties

IUPAC Name |

methyl 2-methyl-5-(4-nitrobenzoyl)oxy-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO7/c1-10-16(18(21)24-2)14-9-13(7-8-15(14)25-10)26-17(20)11-3-5-12(6-4-11)19(22)23/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENUKTZXHNQFEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-5-(4-nitrobenzoyloxy)-1-benzofuran-3-carboxylate typically involves multiple steps. One common method starts with the nitration of methyl 3-methylbenzoate using a mixture of nitric acid and acetic anhydride to produce 5-methyl-2-nitrobenzoic acid . This intermediate is then subjected to esterification and further functionalization to introduce the benzofuran ring and the nitrobenzoyloxy group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-(4-nitrobenzoyloxy)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include amines, carboxylic acids, and substituted benzofuran derivatives.

Scientific Research Applications

Methyl 2-methyl-5-(4-nitrobenzoyloxy)-1-benzofuran-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-5-(4-nitrobenzoyloxy)-1-benzofuran-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of microbial enzymes or the modulation of inflammatory pathways.

Comparison with Similar Compounds

Comparison with Similar Benzofuran Derivatives

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Effects: Nitro vs. Methyl Groups: The 3-nitrobenzoyloxy substituent in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity compared to the electron-donating 4-methylbenzoyloxy group in the analog from .

Biological Relevance :

- The 5-nitrofuran-2-carbonyloxy derivative () shares structural motifs with nitrofuran antibiotics (e.g., nitrofurantoin), suggesting possible antimicrobial applications.

- In contrast, benzofuran derivatives with sulfonamido groups (e.g., ) exhibit altered hydrogen-bonding capacity, which may influence receptor binding.

Synthetic Accessibility :

- The methyl and isopropyl esters () are synthetically straightforward via esterification, while the 2-methoxyethyl ester () requires more complex alkoxycarbonyl chemistry.

Table 2: Functional Group Impact on Properties

Biological Activity

Methyl 2-methyl-5-(4-nitrobenzoyloxy)-1-benzofuran-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : C19H17NO6

- Molecular Weight : 357.35 g/mol

The presence of the nitro group and the benzofuran moiety is significant for its biological activity, influencing its interactions with biological targets.

Methyl 2-methyl-5-(4-nitrobenzoyloxy)-1-benzofuran-3-carboxylate exhibits various biological activities through different mechanisms:

- Inhibition of Protein Interactions : Similar compounds have been shown to inhibit protein-protein interactions, particularly in cancer-related pathways. For instance, analogs have been reported to disrupt c-Myc-Max dimerization, a crucial step in oncogenesis .

- Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties, which can protect cells from oxidative stress and inflammation. This activity is vital in preventing cellular damage that can lead to cancer and other diseases.

- Cytotoxic Effects : Some studies indicate that derivatives of this compound may induce cytotoxic effects in cancer cell lines. The mechanism often involves apoptosis or cell cycle arrest at specific phases (e.g., G0/G1 phase), leading to reduced cell proliferation .

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of methyl 2-methyl-5-(4-nitrobenzoyloxy)-1-benzofuran-3-carboxylate and related compounds.

| Activity | IC50 Value (μM) | Cell Line | Mechanism |

|---|---|---|---|

| Inhibition of c-Myc-Max | 34.8 | HL60, Daudi | Disruption of dimerization |

| Cytotoxicity | Varies (low μM) | Various cancer cell lines | Induction of apoptosis |

| Antioxidant Activity | Not quantified | N/A | Scavenging free radicals |

Case Study 1: c-Myc Inhibition

In a study exploring the effects of related compounds on c-Myc-Max dimerization, it was found that methyl 2-methyl-5-(4-nitrobenzoyloxy)-1-benzofuran-3-carboxylate exhibited significant inhibitory effects on this interaction, which is critical for the transcriptional regulation of genes involved in cell proliferation and survival . The compound's ability to stabilize c-Myc in its monomeric form suggests a potential therapeutic application in cancers where c-Myc is overexpressed.

Case Study 2: Cytotoxicity in Cancer Cells

Research demonstrated that derivatives similar to methyl 2-methyl-5-(4-nitrobenzoyloxy)-1-benzofuran-3-carboxylate induced cytotoxic effects in various cancer cell lines. These effects were attributed to both cell cycle arrest and apoptosis, highlighting the compound's potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.